N~1~-mesityl-N~2~-(4-methylphenyl)-N~2~-(methylsulfonyl)glycinamide -

N~1~-mesityl-N~2~-(4-methylphenyl)-N~2~-(methylsulfonyl)glycinamide

Catalog Number: EVT-3782546
CAS Number:
Molecular Formula: C19H24N2O3S
Molecular Weight: 360.5 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

2-((4-Phenyl-5-(2-(p-tolylamino)ethyl)-4H-1,2,4-triazol-3-yl)thio)-N’-(1-phenylethylidene)acetohydrazide

Compound Description: This compound is a thiourea derivative that exhibits potent antioxidant activity. [] It was synthesized from 2-[(3-{2-[(4-methylphenyl)amino]ethyl}-4-phenyl-4,5-dihydro-1H-1,2,4-triazol-5-yl)sulfanyl]acetohydrazide and acetophenone. [] The compound showed 1.5-fold higher antioxidant ability than butylated hydroxytoluene in a Ferric reducing antioxidant power assay. []

Tetramethyl 1,1′-(2-[{4,5-bis(Methoxycarbonyl)-1H-1,2,3-triazol-1-yl}methyl]-2-[(4-methylphenyl)sulfonamido]propane-1,3-diyl)bis(1H-1,2,3-triazole-4,5-dicarboxylate)

Compound Description: This compound is a complex molecule containing multiple triazole rings and sulfonamide groups. [] It was synthesized via a copper-free Huisgen cycloaddition reaction. [] The chemical structure was confirmed using IR, 1D, and 2D NMR experiments, and elemental analysis. []

N-[2-(4-Methylphenyl)Ethyl]-N′-[2-(5-Bromopyridyl)]-Thiourea

Compound Description: This thiourea derivative is a potent inhibitor of both wild-type and drug-resistant strains of the human immunodeficiency virus type 1 (HIV-1). [] It showed significant activity against HIV-1 strain HTLVIIIB with an IC50 value of 0.007 μM. [] Additionally, it exhibited superior efficacy against multidrug-resistant and NNRTI-resistant HIV-1 strains compared to other NNRTIs. []

Relevance: Sah 58-035 incorporates a 2-(4-methylphenyl)-1-phenylethyl moiety within its structure, while N~1~-mesityl-N~2~-(4-methylphenyl)-N~2~-(methylsulfonyl)glycinamide contains a 4-methylphenyl group. [] The presence of these structurally similar components, both derived from a common benzene ring system, suggests a potential relationship between the two compounds.

1-(4-Methylbenzyl)-2-(4-methylphenyl)-1H-benzimidazole

Compound Description: This compound is characterized by its benzimidazole core structure with two distinct 4-methylphenyl substituents. [] The crystal structure of this compound reveals two independent molecules in the asymmetric unit, each exhibiting a nearly planar benzimidazole unit. [] The dihedral angles between the benzimidazole unit and the 4-methylphenyl rings vary between the two molecules, indicating some degree of conformational flexibility. []

4-[(2-Chloro-4-methylphenyl)carbamoyl]butanoic acid

Compound Description: This carboxylic acid derivative serves as a ligand (LH) in the formation of triorganotin(IV) complexes, which have demonstrated potent biological activities, including antibacterial, antifungal, anticancer, and antileishmanial effects. []

Relevance: This compound contains a 2-chloro-4-methylphenyl group, which shares structural similarities with the 4-methylphenyl group found in N~1~-mesityl-N~2~-(4-methylphenyl)-N~2~-(methylsulfonyl)glycinamide. [] The presence of a substituted benzene ring as a core structural component suggests a potential relationship between the two compounds.

3-Cyano-4-hydroxy-2-(4-methylphenyl)-6-oxo-N-phenyl-4-(thiophen-2-yl)cyclohexane-1-carboxamide 0.04-hydrate

Compound Description: This compound is characterized by its cyclohexane core structure with multiple substituents, including a 4-methylphenyl group, a thiophene ring, and a phenylcarbamoyl moiety. [] In the crystal structure, the molecules interact through N—H⋯O, C—H⋯O, and C—H⋯N hydrogen bonds, forming molecular layers. [] Van der Waals forces contribute to interactions between these layers. []

5-Cyclopropyl-N-(2-hydroxyethyl)-1-(4-methylphenyl)-1H-1,2,3-triazole-4-carboxamide

Compound Description: Synthesized via a two-step process involving a Dimroth reaction and amidation, this compound was selected from a 1H-1,2,3-triazole-4-carboxamide library for anticancer activity screening. [] Its crystal structure reveals a near-perpendicular orientation of the cyclopropyl ring relative to the benzene ring, while the dihedral angle between the cyclopropyl and triazole rings is 55.6°. [] Intermolecular interactions, including O—H⋯O and C—H⋯N hydrogen bonds, link the molecules into infinite ribbons along the [] direction. [] Weak C—H⋯O interactions further connect these ribbons into layers. []

Relevance: This compound incorporates a 1-(4-methylphenyl)-1H-1,2,3-triazole-4-carboxamide moiety, while N~1~-mesityl-N~2~-(4-methylphenyl)-N~2~-(methylsulfonyl)glycinamide contains a 4-methylphenyl group. [] The presence of these related structural components, both derived from a common aromatic system, indicates a potential structural relationship between the two compounds.

4-(2-Chloro-4-methoxy-5-methylphenyl)-N-[(1S)-2-cyclopropyl-1-(3-fluoro-4-methylphenyl)ethyl]5-methyl-N-(2-propynyl)-1,3-thiazol-2-amine hydrochloride (SSR125543A)

Compound Description: SSR125543A acts as a potent and selective corticotropin-releasing factor (CRF)(1) receptor antagonist. [, ] It exhibits nanomolar affinity for human CRF(1) receptors and displays a 1000-fold selectivity over CRF(2α) receptors and CRF binding protein. [] It effectively antagonizes various CRF-induced effects, including cAMP synthesis, ACTH secretion, stress-induced hyperthermia, and anxiety-like behaviors in rodents. [, ]

Relevance: This compound contains a 3-fluoro-4-methylphenyl group, while N~1~-mesityl-N~2~-(4-methylphenyl)-N~2~-(methylsulfonyl)glycinamide contains a 4-methylphenyl group. [, ] The presence of a halogen-substituted 4-methylphenyl group in this compound suggests a potential relationship based on the shared presence of a modified benzene ring.

1-(4-Methylphenyl)-2-(pyrrolidin-1-yl)hexan-1-one (4-MPHP)

Compound Description: 4-MPHP is a synthetic cathinone, a class of compounds known for their stimulant properties. [] It is a psychoactive substance often found in the illicit drug market. [] The crystal structure of its hydrochloride salt reveals a monoclinic P21/c space group. []

Relevance: This compound features a 4-methylphenyl group directly attached to a carbonyl group, a structural feature also present in N~1~-mesityl-N~2~-(4-methylphenyl)-N~2~-(methylsulfonyl)glycinamide. [] The shared presence of this specific arrangement of atoms indicates a potential relationship between the two compounds.

2-(Methylamino)-1-(4-methylphenyl)pentan-1-one (4-MPD)

Compound Description: 4-MPD, another synthetic cathinone, is a psychoactive substance commonly encountered in the illicit drug market. [] Its hydrochloride salt crystallizes in the monoclinic P21/n space group. []

Relevance: This compound contains a 4-methylphenyl group directly bonded to a carbonyl group, a structural motif also found in N~1~-mesityl-N~2~-(4-methylphenyl)-N~2~-(methylsulfonyl)glycinamide. [] This shared structural feature suggests a potential relationship between the two compounds.

N-(4-Methylphenyl)-N-{[(2-nitrophenyl)acetyl]oxy}benzamide

Compound Description: In the crystal structure of this compound, the nitro-substituted benzene ring exhibits specific dihedral angles with both the benzoyl and methyl-substituted benzene rings. [] C—H⋯O interactions contribute to the formation of chains within the crystal lattice. []

5-(4-Bromophenyl)-3-iodo-2-(4-methylphenyl)furan

Compound Description: This compound is an example of an unsymmetrical iodofuran. [] It was synthesized using electrophilic cyclization with N-iodosuccinimide as a key step. []

Bis[6-methoxy-2-[(4-methylphenyl)iminiomethyl]phenolate-κO 1]tris(nitrato-κ2 O,O′)ytterbium(III) monohydrate

Compound Description: This compound is a complex ytterbium(III) complex containing two Schiff base ligands, three chelating nitrate ions, and a water molecule. [] The ytterbium(III) ion exhibits a coordination number of eight, forming a bicapped square antiprism geometry. []

3,4,7-Trimethyl-2-(4-methylphenyl)-2H-pyrazolo[3,4-d]pyridazin-5-ium thiocyanate

Compound Description: This compound, a pyrazolo[3,4-d]pyridazine derivative, forms a salt with thiocyanate. [] The fused-ring system of the cation is planar, and the 4-methylphenyl substituent is oriented at a specific angle relative to this plane. [] An N—H⋯N hydrogen bond forms between the protonated N atom and the thiocyanate anion. []

Relevance: This compound includes a 4-methylphenyl group attached to a pyrazolo[3,4-d]pyridazine ring system. In contrast, N~1~-mesityl-N~2~-(4-methylphenyl)-N~2~-(methylsulfonyl)glycinamide contains a 4-methylphenyl group without any further ring fusion. [] The distinct core structures of these compounds suggest they are not closely related.

5-Methyl-1-(4-methylphenyl)-N′-[1-(1H-pyrrol-2-yl)ethylidene]-1H-1,2,3-triazole-4-carbohydrazide monohydrate

Compound Description: This compound is a triazole derivative containing a pyrrole ring and a carbohydrazide moiety. [] In the crystal structure, the molecules form tetramers through N—H⋯O and O—H⋯O hydrogen bonds. [] Additionally, weak aromatic π–π stacking interactions between triazole rings contribute to the crystal packing. []

5-Methyl-1-(4-methylphenyl)-N′-[1-(thiophen-2-yl)ethylidene]-1H-1,2,3-triazole-4-carbohydrazide

Compound Description: This compound is a triazole derivative characterized by a thiophene ring and a carbohydrazide group. [] The crystal structure reveals specific twist angles between the planes of the thiophene, triazole, and tolyl groups. [] Intermolecular π–π interactions between phenyl rings contribute to the crystal packing, along with C—H⋯O hydrogen bonds. []

Relevance: Similar to the previous compound, this compound contains a 1-(4-methylphenyl)-1H-1,2,3-triazole-4-carbohydrazide unit, while N~1~-mesityl-N~2~-(4-methylphenyl)-N~2~-(methylsulfonyl)glycinamide has a 4-methylphenyl group. [] Although they share this structural feature, the presence of the thiophene ring and the carbohydrazide group in this compound makes it distinct from the target compound.

2-{[(4-Methylphenyl)sulfonyl]amino}phenyl 4-methylbenzenesulfonate

Compound Description: This compound exists as a mixture of two molecular orientations in its crystal structure due to the presence of two 4-methylphenylsulfonyl groups. [] The crystal packing is stabilized by N—H⋯O hydrogen-bonded dimers and additional C—H⋯O and C—H⋯π interactions. []

4-(4-Methylphenyl)-3-(4-pyridyl)-1H-1,2,4-triazole-5(4H)-thione

Compound Description: The crystal structure of this triazole derivative shows two independent molecules with slightly different conformations. [] The methyl-substituted phenyl ring and the pyridyl ring exhibit specific dihedral angles with respect to the triazole moiety. [] Intermolecular N—H⋯N hydrogen bonds contribute to the crystal packing. []

Relevance: This compound incorporates a 4-methylphenyl substituent attached to a triazole ring, which also bears a pyridyl group. In contrast, N~1~-mesityl-N~2~-(4-methylphenyl)-N~2~-(methylsulfonyl)glycinamide features a 4-methylphenyl group without any additional ring structures. [] Thus, these compounds are not considered structurally related.

N-[(2-hydroxynaphthalen-1-yl)(4-methylphenyl)methyl]acetamide

Compound Description: In this compound, the naphthalene and benzene rings are oriented at a specific dihedral angle. [] An intramolecular N—H⋯O hydrogen bond forms a six-membered ring, and O—H⋯O hydrogen bonds link molecules into chains in the crystal structure. [] Additionally, weak π–π interactions contribute to the packing. []

Relevance: This compound contains a (4-methylphenyl)methyl group connected to a naphthalene ring. While N~1~-mesityl-N~2~-(4-methylphenyl)-N~2~-(methylsulfonyl)glycinamide also features a 4-methylphenyl group, the presence of the naphthalene ring, acetamide group, and hydroxyl substituent differentiates this compound significantly. [] Therefore, it is not considered directly related.

2-{2,3-dihydro-1,4-benzodioxin-6-yl[(4-methylphenyl) sulfonyl]amino}-N-(un/substituted-phenyl)acetamides

Compound Description: This series of compounds was designed as potential α-glucosidase and acetylcholinesterase (AChE) inhibitors. [] They feature a benzodioxane moiety, a (4-methylphenyl)sulfonamide group, and an acetamide group. [] Most of these compounds displayed good inhibitory activity against α-glucosidase, while their activity against AChE was weaker. []

1-Methyl-2-[(E)-2-(4-methylphenyl)ethenyl]-4-nitro-1H-imidazole

Compound Description: This compound features a nitro-substituted imidazole ring connected to a 4-methylphenyl group via an ethenyl linker. [] The crystal structure reveals weak C—H⋯N and C—H⋯O hydrogen bonds connecting the molecules into layers. [] C—H⋯π interactions further link these layers into a three-dimensional network. []

Relevance: This compound incorporates a 4-methylphenyl group linked to an imidazole ring by an ethenyl bridge. While N~1~-mesityl-N~2~-(4-methylphenyl)-N~2~-(methylsulfonyl)glycinamide shares the 4-methylphenyl moiety, the presence of the imidazole ring, nitro group, and ethenyl linker distinguishes it significantly. []

N-[4-(4,6-Dimethyl-2-pyrimidinyloxy)-3-methylphenyl]-N′-[2-(dimethylamino)] benzoylurea (SUD)

Compound Description: SUD is a benzoylurea derivative that exhibits potent anti-cancer activity. [] It effectively inhibits the growth of various human cancer cell lines in a time- and concentration-dependent manner. [] SUD induces cell cycle arrest and apoptosis in cancer cells, suggesting its potential as an anti-cancer agent. []

Relevance: SUD incorporates a 4,6-dimethyl-2-pyrimidinyloxy)-3-methylphenyl group, while N~1~-mesityl-N~2~-(4-methylphenyl)-N~2~-(methylsulfonyl)glycinamide contains a 4-methylphenyl group. [] The presence of a pyrimidine ring and a benzoylurea moiety in SUD makes it structurally distinct from the target compound.

2-Amino-4-{4-chloro-2-[2-(4-fluoro-1H-pyrazol-1-yl)ethoxy]-6-methylphenyl}-N-(2,2-difluoropropyl)-5,7-dihydro-6H-pyrrolo[3,4-d]pyrimidine-5-carboxamide (Compound 42)

Compound Description: Compound 42 is a potent and selective inhibitor of heat shock protein 90 (Hsp90). [] It exhibits desirable pharmacokinetic and pharmacodynamic properties, demonstrating significant efficacy in a melanoma xenograft tumor model. [] Compound 42 represents a promising lead compound for the development of novel anti-cancer therapies. []

2-((3-Acrylamido-4-methylphenyl)amino)-N-(2-methyl-5-(3,4,5-trimethoxybenzamido)phenyl)-4-(methylamino)pyrimidine-5-carboxamide (CHMFL-BMX-078)

Compound Description: CHMFL-BMX-078 is a highly potent and selective type II irreversible inhibitor of the bone marrow kinase in the X chromosome (BMX) kinase. [] It exhibits an IC50 value of 11 nM against BMX and displays high selectivity over other kinases, including BTK. [] CHMFL-BMX-078's mechanism of action involves the formation of a covalent bond with cysteine 496 in the inactive conformation of BMX. [] This compound represents a valuable tool for investigating BMX-mediated signaling pathways and a potential lead for developing new therapeutic agents targeting BMX. []

2-((3-Amino-4-methylphenyl)amino)-N-(2-methyl-5-(3-(trifluoromethyl)benzamido)phenyl)-4-(methylamino)pyrimidine-5-carboxamide (CHMFL-ABL-053)

Compound Description: CHMFL-ABL-053 is a potent, selective, and orally bioavailable BCR-ABL/SRC/p38 kinase inhibitor. [] It exhibits an IC50 value of 70 nM against ABL1 and shows good selectivity over c-KIT kinase. [] CHMFL-ABL-053 inhibits the proliferation of CML cell lines by suppressing BCR-ABL autophosphorylation and downstream signaling. [] It also demonstrates favorable pharmacokinetic properties and antitumor activity in vivo. []

(Z)-3-methyl-4-[2-(4-methylphenyl)hydrazinylidene]-1-(pentafluorophenyl)-1H-pyrazol-5(4H)-one

Compound Description: This pyrazolone derivative exists as two independent molecules in its crystal structure. [] The molecules are linked by hydrogen bonds and π-π interactions, forming dimeric entities. [] These dimers are further connected by C-F···F-C interactions, leading to the formation of tetramers. []

3-Methyl-4-[(Z)-2-(4-methylphenyl)hydrazin-1-ylidene]-1-(3-nitrophenyl)-1H-pyrazol-5(4H)-one and 3-Methyl-4-[(Z)-2-(4-methylphenyl)hydrazin-1-ylidene]-1-[4-(trifluoromethyl)phenyl]-1H-pyrazol-5(4H)-one

Compound Description: These compounds are pyrazolone derivatives that differ only in the substituent on one of the outer phenyl rings (NO2 vs. CF3). [] Both compounds adopt the hydrazinylidene tautomeric form and exhibit intramolecular hydrogen bonding. [] They differ in their supramolecular structures due to subtle differences in their intermolecular interactions. []

7‐Methyl‐3‐(2-methylphenyl)‐1,2,4‐triazolo[3,4‐b][1,3]benzothiazole, (I), and 7‐methyl‐3‐(4‐methylphenyl)‐1,2,4‐triazolo[3,4‐b][1,3]benzothiazole, (II)

Compound Description: These compounds are isomers featuring a triazolobenzothiazole core. [] They differ in the position of the methyl substituent on the phenyl ring attached to the triazole ring. [] The interplanar angle between the triazole-benzothiazole fused fragment and the phenyl ring varies between the two isomers. [] Weak C-H…N-type interactions stabilize the structures of both compounds. []

Relevance: These compounds contain a methylphenyl group attached to a triazolobenzothiazole core, while N~1~-mesityl-N~2~-(4-methylphenyl)-N~2~-(methylsulfonyl)glycinamide has a 4-methylphenyl group. [] The presence of the triazolobenzothiazole moiety and the differing position of the methyl substituent distinguish these compounds from the target compound.

N-[(2-hydroxynaphthalen-1-yl)(4-methylphenyl)methyl]acetamide

Compound Description: The crystal structure of this compound reveals an 82.50° dihedral angle between the naphthalene and benzene rings. [] An intramolecular N—H⋯O hydrogen bond forms an S(6) ring motif. [] Intermolecular O—H⋯O hydrogen bonds link the molecules into C(8) chains, while weak π–π interactions further contribute to the crystal packing. []

Relevance: This compound contains a (4-methylphenyl)methyl group attached to a naphthalene ring, while N~1~-mesityl-N~2~-(4-methylphenyl)-N~2~-(methylsulfonyl)glycinamide features a 4-methylphenyl group. [] The presence of a naphthalene ring, acetamide group, and hydroxyl substituent in this compound sets it apart from the target compound. Therefore, it is not considered a directly related compound.

S-2-(Adamant-1-yl)-4-methylphenyl N,N-dimethylthiocarbamate

Compound Description: This thiocarbamate derivative features an adamantyl group attached to the phenyl ring. [] The crystal structure reveals a typical C=O bond length and an sp3-hybridized sulfur atom. [] The steric bulk of the adamantyl group influences the conformation of the molecule. []

cis‐1‐(2‐hydroxy‐5‐ methylphenyl)ethanone oxime and N‐(2‐hydroxy‐4‐methylphenyl)acetamide

Relevance: Both cis‐1‐(2‐hydroxy‐5‐ methylphenyl)ethanone oxime and N‐(2‐hydroxy‐4‐methylphenyl)acetamide feature a substituted methylphenyl group, which is structurally related to the 4-methylphenyl group present in N~1~-mesityl-N~2~-(4-methylphenyl)-N~2~-(methylsulfonyl)glycinamide. [] The shared presence of this specific aromatic ring system, even with different substituents, suggests a potential structural relationship.

[2-(4-bromophenyl)pyridine-κ2C,N)bromo[1,3-bis- (4-methylphenyl)imidazol-2-ylidene-κC)] palladium(II)

Compound Description: This compound is a palladium(II) complex featuring a 2-(4-bromophenyl)pyridine ligand and a 1,3-bis(4-methylphenyl)imidazol-2-ylidene ligand. [] The crystal structure reveals a distorted square-planar coordination geometry around the palladium(II) ion. []

Properties

Product Name

N~1~-mesityl-N~2~-(4-methylphenyl)-N~2~-(methylsulfonyl)glycinamide

IUPAC Name

2-(4-methyl-N-methylsulfonylanilino)-N-(2,4,6-trimethylphenyl)acetamide

Molecular Formula

C19H24N2O3S

Molecular Weight

360.5 g/mol

InChI

InChI=1S/C19H24N2O3S/c1-13-6-8-17(9-7-13)21(25(5,23)24)12-18(22)20-19-15(3)10-14(2)11-16(19)4/h6-11H,12H2,1-5H3,(H,20,22)

InChI Key

PUOLICBTVODDCN-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=C(C=C1)N(CC(=O)NC2=C(C=C(C=C2C)C)C)S(=O)(=O)C

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.